molecular formula C23H26N4O4 B5008541 N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(5-methoxy-2-furoyl)-4-piperidinecarboxamide

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(5-methoxy-2-furoyl)-4-piperidinecarboxamide

Cat. No. B5008541
M. Wt: 422.5 g/mol
InChI Key: MXBXQGLPKFITIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(5-methoxy-2-furoyl)-4-piperidinecarboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring in this compound is substituted with a 3,5-dimethyl group and a phenyl group at the 4-position . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and it is substituted with a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the 3,5-dimethyl group, and the coupling of the phenyl and piperidine rings . Pyrazoles can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and piperidine rings, as well as the various substituents. The pyrazole ring is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring, for example, can undergo various reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The piperidine ring can also participate in various reactions, including alkylation, acylation, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrazole ring could confer basicity, as pyrazole is a weak base . The presence of the carboxamide group could confer polarity and the ability to form hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action could involve binding to a specific receptor or enzyme, thereby modulating its activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, pyrazole compounds can be hazardous, with risks including harm to the eyes, skin, and respiratory system .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. For example, it could be investigated for use in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(5-methoxyfuran-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-15-14-16(2)27(25-15)19-6-4-18(5-7-19)24-22(28)17-10-12-26(13-11-17)23(29)20-8-9-21(30-3)31-20/h4-9,14,17H,10-13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBXQGLPKFITIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C4=CC=C(O4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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